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Compound of Interest

Compound Name: Pentafluorophenyl nicotinate

CAS No.: 848347-44-4

Cat. No.: B1344804

Get Quote

In the realm of covalent chemistry, particularly in the synthesis of peptides and the modification

of biological macromolecules, the formation of a stable amide bond is a cornerstone reaction.

Traditional methods often require harsh conditions or coupling reagents that can lead to side

reactions and purification challenges. This has led to the development of "active esters,"

carboxylic acid derivatives engineered for enhanced reactivity under mild conditions.

Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, represent a superior

class of these active esters.[1] The powerful electron-withdrawing nature of the five fluorine

atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, making it

exceptionally susceptible to nucleophilic attack. Simultaneously, the pentafluorophenoxide ion

is an excellent leaving group, facilitating rapid and efficient acylation. A key advantage of PFP

esters over other common reagents, such as N-hydroxysuccinimide (NHS) esters, is their

notably lower susceptibility to spontaneous hydrolysis in aqueous media, a critical feature for

successful bioconjugation reactions.[1]

Pentafluorophenyl nicotinate integrates this highly efficient PFP activating group with the

nicotinic acid (a form of vitamin B3) scaffold. This combination provides a stable, reliable, and
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highly reactive building block for introducing a pyridine moiety into a target molecule, a

common structural motif in pharmaceuticals and functional materials.

Core Physicochemical Properties
Pentafluorophenyl nicotinate is a well-defined, crystalline solid under standard laboratory

conditions. Its core properties are summarized below, providing the foundational data required

for its effective use in experimental design.

Property Value Reference(s)

CAS Number 848347-44-4 [2]

Molecular Formula C₁₂H₄F₅NO₂ [2][3]

Molecular Weight 289.16 g/mol [2][3]

Appearance Light yellow solid [2]

Melting Point 65.5 - 67 °C [2]

Purity Typically >97% [2]

Synthesis and Purification: An Experimental
Blueprint
The synthesis of pentafluorophenyl nicotinate is a robust process that relies on the

conversion of nicotinic acid into a highly reactive intermediate, the acyl chloride, followed by

esterification with pentafluorophenol. This two-step approach ensures high yields and purity.

Causality of Reagent Selection
Nicotinic Acid: The starting scaffold containing the desired pyridine ring.

Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to

acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

Dimethylformamide (DMF) (catalytic): Acts as a catalyst by forming a Vilsmeier reagent

intermediate with SOCl₂, which is the true acylating agent, accelerating the formation of the
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acyl chloride.[4]

Pentafluorophenol (HOC₆F₅): The source of the pentafluorophenyl activating group. Its

acidity (pKa ≈ 5.5) makes its conjugate base a superb leaving group.[5]

Inert Solvent (e.g., Dichloromethane, Diethyl Ether): Used to manage the reaction and

facilitate the precipitation and washing of intermediates and the final product.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

To a stirred mixture of nicotinic acid (0.2 mol) in an appropriate flask, carefully add thionyl

chloride (60 mL) under a fume hood.

Add a catalytic amount of DMF (1 mL). A vigorous evolution of gas (SO₂ and HCl) will

commence.[4] The reaction is exothermic and the temperature may rise.

Continue stirring for approximately 30-60 minutes, by which time all the solid nicotinic acid

should have dissolved.[4]

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure

(in vacuo).

Add diethyl ether (200 mL) to the residue to precipitate the nicotinoyl chloride hydrochloride.

Filter the crude product, wash thoroughly with diethyl ether to remove any residual

impurities, and dry in vacuo. A yield of ~98% of a white crystalline solid is expected.[4]

Step 2: Esterification to form Pentafluorophenyl Nicotinate

Dissolve pentafluorophenol (1.0 eq) in a suitable inert solvent such as dichloromethane in a

flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution to

deprotonate the phenol.
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In a separate flask, suspend the nicotinoyl chloride hydrochloride (1.0 eq) prepared in Step 1

in the same inert solvent.

Slowly add the suspension of the acyl chloride to the pentafluorophenoxide solution at 0 °C

to control the exothermic reaction.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to

remove the base, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

pure pentafluorophenyl nicotinate.

Synthesis Workflow Diagram
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Step 1: Acyl Chloride Formation

Step 2: Esterification Purification

Nicotinic Acid

Nicotinoyl Chloride
Hydrochloride

 Acylation 

SOCl2, cat. DMF

Pentafluorophenyl
Nicotinate

 Esterification 

Pentafluorophenol

Base (e.g., TEA) Workup &
Recrystallization Pure Product

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of Pentafluorophenyl Nicotinate.

Spectroscopic Profile: Structural Verification
Full characterization is essential to confirm the identity and purity of the synthesized compound.

While actual spectra are instrument-dependent, the expected key features are predictable.[6][7]

[8]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A strong, sharp absorption band is expected in the range of 1780-1800 cm⁻¹,

characteristic of an activated ester carbonyl (C=O) stretch. This is at a higher wavenumber

than a typical ester due to the electron-withdrawing effect of the C₆F₅ group. Other significant

peaks would include C-F stretching vibrations in the fingerprint region and C=C/C=N

stretches from the aromatic rings.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will be relatively simple, showing signals only for the

four protons on the pyridine ring. These will appear as complex multiplets in the aromatic

region (typically δ 7.5-9.2 ppm), with chemical shifts and coupling patterns dictated by

their positions relative to the nitrogen atom and the ester group.

¹³C NMR: The carbon spectrum will show signals for all 12 carbons. The carbonyl carbon

will be a key signal, typically downfield. The carbons of the pentafluorophenyl ring will

exhibit complex splitting patterns due to strong one-bond and two-bond coupling with the

fluorine atoms (¹J_CF and ²J_CF), which can sometimes make these peaks appear broad

or even be difficult to resolve without specialized experiments.[9][10]

¹⁹F NMR: This is a powerful tool for confirming the C₆F₅ moiety. It will show three distinct

signals for the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1,

respectively.

Mass Spectrometry (MS): Electron-impact or electrospray ionization mass spectrometry will

show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺)

corresponding to the molecular weight of 289.16 g/mol .[10] Key fragmentation patterns

would include the loss of the pentafluorophenoxy group (•OC₆F₅) and the formation of the

nicotinoyl cation.

Chemical Reactivity and Mechanism of Acylation
The utility of pentafluorophenyl nicotinate lies in its high reactivity towards nucleophiles,

particularly primary amines, to form stable amide bonds.

Mechanism of Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The

pentafluorophenyl group's strong inductive (-I) and mesomeric (-M) electron-withdrawing

effects make the ester carbonyl carbon highly electron-deficient and thus a prime target for

nucleophiles.

Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon.
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Tetrahedral Intermediate Formation: This leads to the formation of a transient, unstable

tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the C-O bond to the

pentafluorophenoxy group breaks. The pentafluorophenoxide anion is an excellent leaving

group due to the stabilization of the negative charge by the electron-withdrawing fluorine

atoms.

Proton Transfer: A final, rapid proton transfer from the newly formed ammonium center to a

base (which could be another amine molecule) yields the neutral amide product and

regenerates the catalyst if one is used.

Caption: Mechanism of amide bond formation using Pentafluorophenyl Nicotinate.

Core Application: Bioconjugation & Drug
Development
Pentafluorophenyl nicotinate is an invaluable tool for conjugating the nicotinoyl moiety to

proteins, peptides, and amine-functionalized nanoparticles for applications in drug delivery and

diagnostics.[11][12] Its enhanced stability in aqueous buffers compared to NHS esters provides

a wider reaction window and often leads to higher conjugation efficiencies.[1]

Field-Proven Protocol: Protein Labeling
This protocol describes a general method for labeling a protein with pentafluorophenyl
nicotinate.

Self-Validating System: The success of this protocol relies on careful control of pH and

stoichiometry. The reaction is self-limiting as accessible primary amines are consumed.

Characterization by mass spectrometry provides an unambiguous validation of the degree of

labeling.

Materials:

Protein of interest with accessible lysine residues (e.g., Bovine Serum Albumin) in a suitable

buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0).
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Pentafluorophenyl nicotinate (PFPN).

Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO).

Size-exclusion chromatography (SEC) or dialysis equipment for purification.

Methodology:

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the

chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris buffer is

unsuitable).

Reagent Preparation: Prepare a stock solution of PFPN (e.g., 10-100 mM) in anhydrous

DMF or DMSO immediately before use. Causality: Preparing the stock solution fresh

minimizes potential hydrolysis of the active ester.

Stoichiometry Calculation: Determine the molar excess of PFPN required. A starting point is

typically a 5- to 20-fold molar excess of the reagent over the protein. The optimal ratio must

be determined empirically for each specific protein.

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of

the PFPN stock solution dropwise. Causality: Dropwise addition prevents localized high

concentrations of the organic solvent and reagent, which could cause protein precipitation.

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4

°C. The reaction pH should be maintained between 7.2 and 8.5. Causality: At this pH,

primary amines (like the ε-amino group of lysine) are sufficiently deprotonated and

nucleophilic, while minimizing hydrolysis of the ester.

Quenching (Optional): The reaction can be quenched by adding a small molecule with a

primary amine, such as glycine or Tris buffer, to consume any remaining active ester.

Purification: Remove the unreacted PFPN and the pentafluorophenol byproduct from the

labeled protein. This is most effectively achieved by size-exclusion chromatography (e.g., a

desalting column) or by dialysis against a suitable buffer.
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Characterization: Confirm the successful conjugation and determine the degree of labeling

using techniques such as MALDI-TOF or ESI-MS, which will show a mass shift

corresponding to the number of nicotinoyl groups added.

Stability and Handling
Proper storage and handling are critical to maintaining the reactivity of pentafluorophenyl
nicotinate.

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and

well-ventilated place.[2] For long-term storage, refrigeration (-20°C) under an inert

atmosphere is recommended.

Stability: As an active ester, it is susceptible to hydrolysis. Contact with moisture should be

minimized. While more stable than many alternatives, aqueous solutions should be used

promptly.[1] Studies on similar nicotinic acid esters show that hydrolysis is the primary

degradation pathway.[13][14][15]

Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, strong bases, and

nucleophiles like primary amines except when intended for reaction.[2]

Conclusion
Pentafluorophenyl nicotinate stands out as a highly efficient and versatile chemical tool. Its

defining features—a highly activated carbonyl center for rapid reactions and enhanced stability

against hydrolysis—make it a superior choice for the precise and controlled formation of amide

bonds. For researchers in drug development and biotechnology, it provides a reliable method

for conjugating the biologically relevant nicotinoyl scaffold to a wide array of molecules,

enabling the synthesis of novel protein-drug conjugates, functionalized materials, and complex

peptides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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